

Navigating the Landscape of "Antibacterial Agent 158": A Technical Guide

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Compound of Interest

Compound Name: *Antibacterial agent 158*

Cat. No.: *B12377541*

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The designation "**Antibacterial Agent 158**" is not unique to a single chemical entity. Research and commercial sources reveal at least three distinct compounds identified by similar nomenclature: PFK-158, CY-158-11, and "**Antibacterial agent 158** (compound 6c)". This guide provides an in-depth look at the available solubility and stability data for PFK-158 and CY-158-11, along with their mechanisms of action and relevant experimental protocols. At present, detailed physicochemical data for "**Antibacterial agent 158** (compound 6c)" is not publicly available.

PFK-158: A Glycolysis Inhibitor with Antibacterial Synergy

PFK-158 is primarily investigated as a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of glycolysis, with significant applications in cancer research.^{[1][2][3]} Its relevance in bacteriology stems from its ability to synergistically enhance the efficacy of conventional antibiotics against drug-resistant bacteria.

Solubility Data

The solubility of PFK-158 has been determined in various organic solvents. It is generally insoluble in water.^[4]

Solvent	Solubility	Concentration (Molar)	Notes
DMSO	≥ 25 mg/mL	-	From AbMole BioScience.[2]
DMSO	66 mg/mL	201.04 mM	From Selleck Chemicals.[1]
DMSO	50 mg/mL	152.30 mM	From MedchemExpress; requires ultrasonic agitation.[5]
DMSO	14 mg/mL	42.64 mM	From Selleck Chemicals.[1]
DMSO	2 mg/mL	-	From Sigma-Aldrich; requires warming.
DMF	33 mg/mL	-	From Cayman Chemical.[6]
DMF:PBS (pH 7.2) (1:2)	0.3 mg/mL	-	From Cayman Chemical.[6]
Ethanol	4 mg/mL	12.18 mM	From Selleck Chemicals.[4]

Stability Data

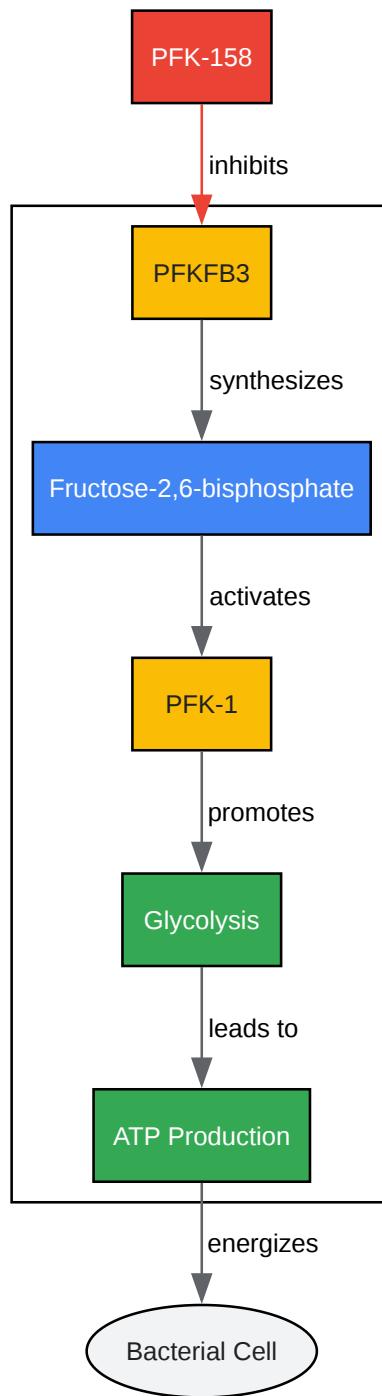
Proper storage is crucial for maintaining the integrity of PFK-158.

Form	Storage Temperature	Duration	Source
Powder	-20°C	3 years	Selleck Chemicals, AbMole BioScience[1] [2]
Powder	4°C	2 years	AbMole BioScience[2]
In Solvent	-80°C	1 year	Selleck Chemicals[1]
In Solvent	-80°C	6 months	MedchemExpress, AbMole BioScience[2] [5]
In Solvent	-20°C	1 month	Selleck Chemicals, MedchemExpress, AbMole BioScience[1] [2][5]

Mechanism of Action: PFKFB3 Inhibition

PFK-158 exerts its effect by inhibiting PFKFB3, an enzyme that catalyzes the synthesis of fructose-2,6-bisphosphate. This molecule is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in the glycolytic pathway. By inhibiting PFKFB3, PFK-158 reduces the rate of glycolysis, thereby depleting the cellular energy supply in the form of ATP.[1][7][8][9][10] While this mechanism is primarily exploited for its anti-cancer effects, the disruption of energy metabolism can also weaken bacteria and render them more susceptible to other antibacterial agents.

PFK-158 Mechanism of Action

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PFK-158 inhibits the PFKFB3 enzyme, disrupting glycolysis.

Experimental Protocols

A standard method for determining solubility, as described in the literature, is the shake-flask method.[\[11\]](#) While a specific protocol for PFK-158 is not detailed in the search results, a general procedure can be outlined:

- Preparation of Saturated Solution: An excess amount of PFK-158 is added to a known volume of the solvent (e.g., DMSO, ethanol) in a sealed container.
- Equilibration: The mixture is agitated, often in a shaker bath, at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solid: The saturated solution is then centrifuged or filtered to remove any undissolved PFK-158.
- Quantification: The concentration of PFK-158 in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

For in vitro experiments, stock solutions of PFK-158 are typically prepared in DMSO.[\[1\]](#)[\[5\]](#)

- Weighing: A precise amount of PFK-158 powder is weighed.
- Dissolution: The powder is dissolved in a specific volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM, 50 mg/mL).
- Agitation: The solution may require warming or sonication to ensure complete dissolution.[\[5\]](#)
- Storage: The stock solution is then aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[\[1\]](#)[\[5\]](#)

CY-158-11: A Membrane-Active Antibacterial Agent

CY-158-11 is a novel maleimide-diselenide hybrid compound that has demonstrated significant antibacterial activity, particularly against *Staphylococcus aureus*.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Solubility Data

Specific quantitative solubility data for CY-158-11 in a range of solvents is limited. However, for experimental purposes, it is known to be soluble in DMSO.

Solvent	Concentration	Notes
DMSO	16 mg/mL	Used to prepare a stock solution for in vitro assays. [15]

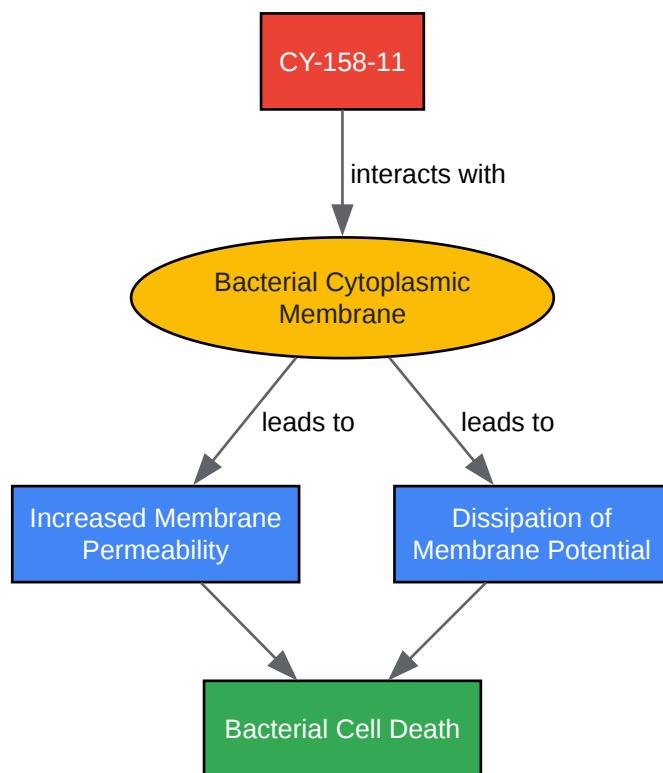
Stability Data

Information regarding the long-term stability of CY-158-11 in powder form or in solution is not available in the reviewed literature.

Mechanism of Action: Bacterial Membrane Disruption

CY-158-11's antibacterial effect is attributed to its ability to selectively perturb the cytoplasmic membrane of bacteria.[\[12\]](#)[\[13\]](#) This interaction leads to increased membrane permeability and dissipation of the membrane potential, ultimately resulting in bacterial cell death.[\[13\]](#)[\[14\]](#)[\[15\]](#)

CY-158-11 Mechanism of Action

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CY-158-11 disrupts the bacterial cell membrane, leading to cell death.

Experimental Protocols

The antibacterial activity of CY-158-11 was evaluated using standard microdilution methods. [15]

- Preparation of Inoculum: Bacterial strains are cultured to a specific density (e.g., 10^5 CFU/mL).
- Serial Dilutions: CY-158-11 is serially diluted in a suitable broth medium in a 96-well microtiter plate.
- Inoculation: The bacterial inoculum is added to each well.

- Incubation: The plate is incubated at 37°C for a specified period (e.g., 24 hours).
- MIC Determination: The MIC is the lowest concentration of CY-158-11 that visibly inhibits bacterial growth.
- MBC Determination: Aliquots from wells showing no growth are plated on agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

The effect of CY-158-11 on bacterial membrane integrity can be assessed using fluorescent dyes like propidium iodide (PI), which can only enter cells with compromised membranes.[15]

- Bacterial Culture: Bacteria are grown to the mid-logarithmic phase and then harvested.
- Treatment: The bacterial suspension is treated with various concentrations of CY-158-11.
- Staining: Propidium iodide is added to the bacterial suspensions.
- Analysis: The uptake of PI is measured using flow cytometry or fluorescence microscopy. An increase in PI fluorescence indicates increased membrane permeability.[15]

"Antibacterial agent 158 (compound 6c)"

This compound is described as a Micrococcin analogue effective against impetigo and *C. difficile* infection. However, detailed public information regarding its solubility and stability is currently unavailable. Further investigation into specific research publications focusing on this particular compound would be necessary to obtain the required data.

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